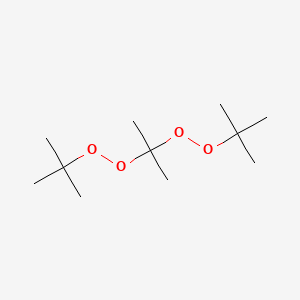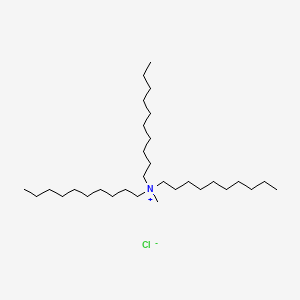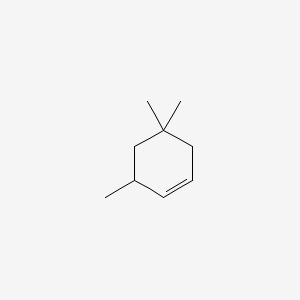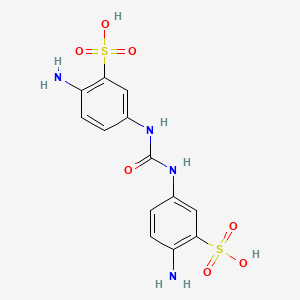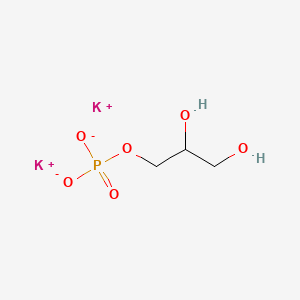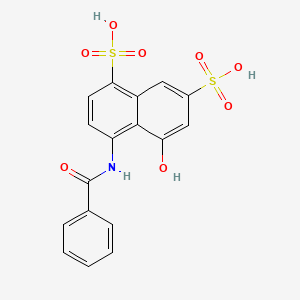
3-Hydroxy-L-tyrosine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a significant compound in the field of biochemistry and medicine due to its role as a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine . This compound is widely studied for its applications in treating neurological disorders such as Parkinson’s disease.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosine hydrochloride typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion using tyrosine phenol-lyase, which catalyzes the addition of a hydroxyl group to the benzene ring of L-tyrosine . The reaction conditions usually involve a temperature range of 25-55°C and a pH of 7-11 .
Industrial Production Methods: Industrial production often employs microbial fermentation and enzymatic catalysis due to their efficiency and specificity. These methods offer advantages such as high enantioselectivity and lower production costs compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: 3-Hydroxy-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form catecholamines, which are crucial neurotransmitters.
Substitution: The hydroxyl group can be substituted through alkylation or acylation reactions to produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Catecholamines (e.g., dopamine)
Substitution: Alkylated or acylated derivatives of 3-Hydroxy-L-tyrosine
科学研究应用
3-Hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:
作用机制
The primary mechanism of action of 3-Hydroxy-L-tyrosine hydrochloride involves its conversion to dopamine by the enzyme tyrosine hydroxylase . This conversion is crucial for the synthesis of other neurotransmitters such as norepinephrine and epinephrine. The compound’s ability to cross the blood-brain barrier allows it to effectively increase dopamine levels in the brain, which is particularly beneficial in treating Parkinson’s disease .
相似化合物的比较
L-Tyrosine: A precursor to 3-Hydroxy-L-tyrosine, it is less effective in crossing the blood-brain barrier.
DOPA: Another derivative of L-tyrosine, it is used similarly in the treatment of neurological disorders.
Phenylalanine: An essential amino acid that serves as a precursor to L-tyrosine.
Uniqueness: 3-Hydroxy-L-tyrosine hydrochloride is unique due to its high efficacy in crossing the blood-brain barrier and its direct role in dopamine synthesis. This makes it particularly valuable in the treatment of Parkinson’s disease and other dopamine-related disorders .
属性
CAS 编号 |
5796-14-5 |
|---|---|
分子式 |
C9H12ClNO4 |
分子量 |
233.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1 |
InChI 键 |
IIYCFYBNWUGFSA-RGMNGODLSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-] |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl |
Key on ui other cas no. |
5796-14-5 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


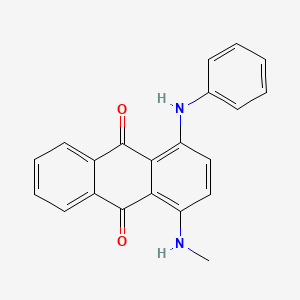
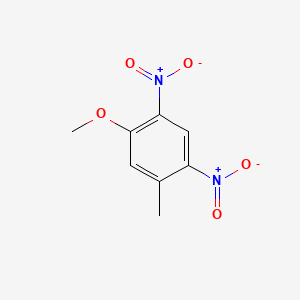

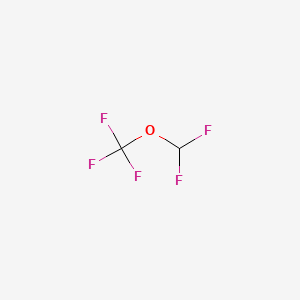
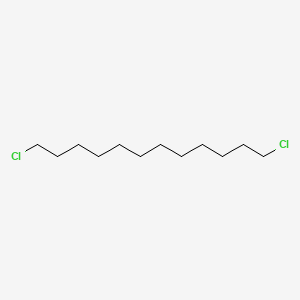
![1,12-Dimethylbenzo[c]phenanthrene](/img/structure/B1616225.png)
